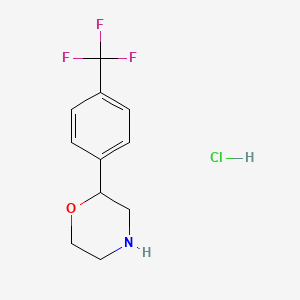

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride

描述

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, which are essential for large-scale applications.

化学反应分析

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to other biologically active compounds suggests that it may exhibit various therapeutic effects:

- Anti-inflammatory Agents : Compounds with similar structures have been studied for their ability to reduce inflammation, making this compound a candidate for further exploration in treating inflammatory diseases.

- Analgesics : The compound may also possess analgesic properties, potentially aiding in pain management therapies.

- CNS Disorders : Preliminary studies indicate that it could interact with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders.

Biochemical Studies

The compound's functional groups allow for significant reactivity, making it suitable for various biochemical applications:

- Nucleophilic Substitutions : The morpholine ring can undergo nucleophilic substitutions, which are crucial in synthesizing more complex molecules.

- Electrophilic Aromatic Substitutions : The trifluoromethyl group can participate in electrophilic aromatic substitutions, allowing the compound to be used as a building block in organic synthesis.

Case Study 1: Interaction with Biological Targets

Research has indicated that this compound shows binding affinity to various biological targets. Interaction studies suggest that it may engage with neurotransmitter receptors or enzymes involved in metabolic pathways, which is essential for understanding its therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Studies have focused on the structure-activity relationship of compounds similar to this compound. For example, modifications involving trifluoromethyl substitutions have shown enhanced cellular potency and selectivity towards specific targets such as PI3K/mTOR pathways, which are critical in cancer therapy .

作用机制

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The morpholine ring can also contribute to the compound’s overall activity by interacting with different molecular pathways.

相似化合物的比较

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride can be compared with other similar compounds such as:

4-(Trifluoromethyl)phenylhydrazine: Used in organic synthesis and pharmaceuticals.

Sodium trifluoroacetate: Used as a reagent in various chemical reactions.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties.

生物活性

2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a morpholine ring. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine under acidic conditions, typically using ethanol or methanol as solvents. The hydrochloride salt is formed by adding hydrochloric acid during the reaction process.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, while the morpholine ring contributes to the overall activity through interactions with different molecular pathways .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimycobacterial Activity : It has been studied for its potential against Mycobacterium tuberculosis, where structure-activity relationship (SAR) studies have shown that modifications to the trifluoromethyl group can significantly influence potency .

- Cholinesterase Inhibition : It has demonstrated inhibitory effects on butyrylcholinesterase (BChE), which is crucial for neuroprotection and cognitive function. The presence of the trifluoromethyl group is believed to enhance interactions within the enzyme's active site, leading to improved inhibitory activity compared to other derivatives .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, indicating non-toxic profiles at effective concentrations against target enzymes .

Antimycobacterial Activity

A study focused on the SAR of compounds related to antimycobacterial activity revealed that derivatives similar to this compound exhibited varying degrees of efficacy against M. tuberculosis. The study highlighted that compounds with a para-substituted trifluoromethyl group showed optimal potency, reinforcing the importance of structural positioning in drug design .

Cholinesterase Inhibition

In another investigation, derivatives containing morpholine rings were evaluated for their ability to inhibit BChE. The results indicated that specific substitutions on the phenyl ring significantly affected inhibitory potency. For instance, one derivative showed an IC50 value of 0.092 µM against BChE, outperforming standard inhibitors like donepezil .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)phenylhydrazine | Trifluoromethyl group | Organic synthesis |

| Sodium trifluoroacetate | Trifluoroacetate moiety | Reagent in chemical reactions |

| 2-Aminoquinazolinone derivatives | Various substitutions | Antimycobacterial activity |

This table illustrates how variations in structure can lead to different biological activities and applications.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves coupling a trifluoromethyl-substituted phenyl group to a morpholine scaffold via nucleophilic substitution or reductive amination. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–60°C), and catalyst selection (e.g., palladium for cross-coupling). Purification via recrystallization or column chromatography is essential to remove unreacted intermediates. Optimization may require iterative adjustment of stoichiometry and reaction time, monitored by TLC or HPLC .

- Data Note : Impurity profiles should be analyzed using LC-MS to identify side products (e.g., dehalogenated byproducts) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and morpholine ring integrity. For example, the trifluoromethyl group’s ¹⁹F NMR signal near -60 ppm confirms its presence .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak at m/z 278.1) .

Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?

- Methodology : Implement orthogonal analytical methods (e.g., HPLC + NMR) and adhere to pharmacopeial guidelines for reference standards. Use certified reference materials (CRMs) for calibration, and document impurity thresholds (e.g., <0.5% for unknown peaks) .

Advanced Research Questions

Q. How should conflicting data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?

- Methodology :

- Dose-Response Curves : Test activity across a wide concentration range (nM to μM) to identify non-linear effects.

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets).

- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. saline) and cell lines used in conflicting studies, as these variables significantly impact activity .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed morpholine rings) .

- Long-Term Storage : Store aliquots at -20°C in amber vials under inert gas (N₂/Ar) to prevent moisture absorption and photodegradation .

Q. What strategies are effective in elucidating the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodology :

- In Vitro : Assess metabolic stability using liver microsomes and CYP450 inhibition assays.

- In Vivo : Administer via IV/PO routes in rodent models, with serial blood sampling for LC-MS/MS quantification. Calculate AUC, t₁/₂, and bioavailability. Tissue distribution studies require homogenization and extraction validation .

Q. How can solvent selection influence the crystallization efficiency and polymorph formation of this compound?

- Methodology : Screen solvents (e.g., ethanol, acetone, ethyl acetate) using high-throughput crystallization platforms. Monitor crystal morphology via X-ray diffraction (XRD) and thermal stability via DSC. Polar aprotic solvents (e.g., DMF) may enhance crystallinity but require rigorous drying to avoid hydrate formation .

Q. What mechanistic approaches are suitable for studying the compound’s interaction with lipid membranes or protein targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict passive diffusion rates.

- Cryo-EM/X-ray Crystallography : Resolve binding poses in protein-ligand complexes .

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBHKTZRFJSFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-25-8 | |

| Record name | Morpholine, 2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。